![molecular formula C5H6F2N2O B1421618 [1-(difluoromethyl)-1H-pyrazol-3-yl]methanol CAS No. 1245772-78-4](/img/structure/B1421618.png)
[1-(difluoromethyl)-1H-pyrazol-3-yl]methanol
Overview
Description
“[3- (difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol” is a compound with the CAS Number: 1803608-27-6 and a molecular weight of 162.14 . It is stored at room temperature and has a purity of 95%. It appears as a powder .
Molecular Structure Analysis
The InChI code for “[3- (difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol” is 1S/C6H8F2N2O/c1-10-2-4 (3-11)5 (9-10)6 (7)8/h2,6,11H,3H2,1H3 .
Physical And Chemical Properties Analysis
“[3- (difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol” is a powder that is stored at room temperature .
Scientific Research Applications
I have conducted a search for the scientific research applications of “[1-(difluoromethyl)-1H-pyrazol-3-yl]methanol”, but unfortunately, the available information does not provide specific applications for this compound in scientific research. The search results mainly discuss difluoromethylation processes in general and mention that such compounds can be important intermediates in medical and fine chemical synthesis .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Difluoromethyl groups are known to be important in the development of pharmaceuticals and agrochemicals .
Mode of Action
It’s known that difluoromethylation processes involve the formation of x–cf2h bonds, where x can be c (sp), c (sp2), c (sp3), o, n, or s . This process has been achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods .
Biochemical Pathways
Difluoromethylation is known to be important in functionalizing diverse fluorine-containing heterocycles, which are core moieties of various biologically and pharmacologically active ingredients .
Pharmacokinetics
It’s known that difluoromethyl groups can enhance the pharmacokinetic properties of drugs .
Result of Action
Compounds bearing a cf2h group are known to be better hydrogen-bond donors than their methylated analogues .
Action Environment
It’s known that the choice of a synthetic route for creating difluoromethyl groups is heavily driven by economic aspects, and the environmental profile often falls aside .
properties
IUPAC Name |
[1-(difluoromethyl)pyrazol-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N2O/c6-5(7)9-2-1-4(3-10)8-9/h1-2,5,10H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNSEQWCTMDSMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1CO)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1245772-78-4 | |
Record name | [1-(difluoromethyl)-1H-pyrazol-3-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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